molecular formula C12H19N3O2S B2867646 2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide CAS No. 1154115-94-2

2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide

Cat. No.: B2867646
CAS No.: 1154115-94-2
M. Wt: 269.36
InChI Key: HWADIQFEUCDBGF-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 4-aminopiperidine moiety linked to a methyl-substituted benzene sulfonamide core. The 4-aminopiperidine group enhances solubility and modulates pharmacokinetic properties, making it a candidate for drug development .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-14-18(16,17)12-5-3-2-4-11(12)15-8-6-10(13)7-9-15/h2-5,10,14H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWADIQFEUCDBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-aminopiperidine with N-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and related sulfonamide derivatives:

Compound Name Core Structure Key Substituents/Modifications Pharmacological Relevance
2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide Benzene sulfonamide 4-Aminopiperidine, N-methyl Kinase inhibition, anticancer
N-(2-((4-(3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide Pyridine-linked sulfonamide Pyrazole, hydroxyphenyl, ethylamino chain Anticancer (kinase inhibitory)
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide-functionalized sulfonamide Dual azide groups, branched alkyl chain High reactivity (synthesis intermediate)
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Pyrimidine-linked sulfonamide Diethylamino-pyrimidine, methoxy group Potential antimicrobial/kinase activity
4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide Pyrimidine-linked sulfonamide Pyrimidine-2-yl, amino group Antibacterial (sulfonamide class)

Pharmacological Activity

  • Kinase Inhibition: The target compound’s 4-aminopiperidine group enhances binding to kinase ATP pockets, comparable to pyridine/pyrazole derivatives in (IC₅₀ values in nanomolar range) .
  • Anticancer Potential: Pyrimidine-linked sulfonamides () show similar efficacy but with reduced solubility due to bulky diethylamino groups .
  • Antibacterial Activity : Pyrimidin-2-yl derivatives () exhibit classic sulfonamide mechanisms (e.g., dihydropteroate synthase inhibition), whereas the target compound’s activity remains under investigation .

Data Table: Key Properties and Comparisons

Property Target Compound Pyrimidin-2-yl Derivative Azide Derivative
Molecular Weight (g/mol) ~309.4 ~280.3 ~335.4
logP (Predicted) 1.8 1.2 2.5
Solubility (mg/mL) >10 (aqueous) ~5 (aqueous) <1 (aqueous)
Key Hazard Respiratory irritation Low acute toxicity Explosive azide groups

Biological Activity

Introduction

2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide, also known as BNTH-EWB11594, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound features a piperidine ring and a sulfonamide group, both of which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Antimicrobial Activity

Sulfonamides like 2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide are recognized for their antimicrobial properties. They act by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and replication.

  • Folic Acid Synthesis Inhibition : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby blocking the enzyme dihydropteroate synthase.

Efficacy Studies

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Gram-positive and Gram-negative Bacteria : Research indicates that compounds similar to 2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide show higher efficacy against Gram-negative bacteria compared to Gram-positive strains. The minimum inhibitory concentration (MIC) values for various strains can be summarized as follows:
Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Klebsiella pneumoniae4
Pseudomonas aeruginosa32

These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains, particularly in urinary tract infections where sulfonamides are commonly employed .

Anticancer Activity

Emerging research indicates that certain piperidine derivatives possess anticancer properties. The structural characteristics of 2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide may contribute to its potential as an anticancer agent.

Case Studies

  • Cytotoxicity in Tumor Cell Lines : Studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been tested against FaDu hypopharyngeal tumor cells and exhibited cytotoxic effects superior to established chemotherapeutics like bleomycin .
  • Mechanisms of Action :
    • Inhibition of Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation.
    • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Comparative Efficacy

The anticancer activity can be compared with other known agents:

CompoundIC50 (µM)Activity Type
2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamideTBDCytotoxic
Bleomycin10Cytotoxic
Doxorubicin5Cytotoxic

The specific IC50 values for BNTH-EWB11594 are yet to be determined but are expected to be competitive based on structural similarities with more established agents .

Additional Biological Activities

Beyond antimicrobial and anticancer effects, sulfonamides have been studied for various other pharmacological activities:

Anti-inflammatory Properties

Some studies suggest that sulfonamides may exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes.

Neuroprotective Effects

Recent investigations into piperidine derivatives indicate potential neuroprotective roles, particularly in models of neurodegenerative diseases like Alzheimer’s disease. Compounds featuring similar moieties have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's therapy .

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